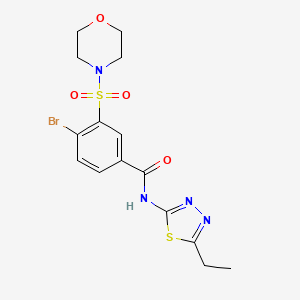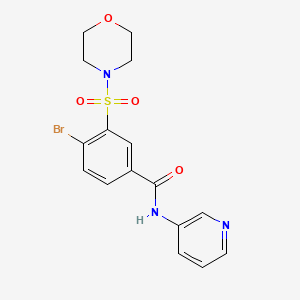
2,4-dichloro-N-(3-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
説明
2,4-dichloro-N-(3-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 2,4-dichloro-N-(3-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies. This compound has also been shown to enhance the activity of other anti-cancer agents, such as the BCL-2 inhibitor venetoclax, in preclinical models of CLL.
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-(3-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)benzamide is its potency and selectivity for BTK, making it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which may limit its therapeutic window.
将来の方向性
For 2,4-dichloro-N-(3-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)benzamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further preclinical studies are needed to investigate the potential of this compound in combination with other anti-cancer agents, as well as its potential for use in other B-cell disorders, such as autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the therapeutic potential of this class of agents.
科学的研究の応用
2,4-dichloro-N-(3-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies.
特性
IUPAC Name |
2,4-dichloro-N-(pyridin-3-ylmethyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-14-9-15(19)16(26(24,25)22-6-1-2-7-22)8-13(14)17(23)21-11-12-4-3-5-20-10-12/h3-5,8-10H,1-2,6-7,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZNDZFWQVXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CN=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B3459775.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-benzimidazole](/img/structure/B3459782.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1-methyl-1H-benzimidazole](/img/structure/B3459790.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}-N-phenyl-1-piperidinecarbothioamide](/img/structure/B3459805.png)
![3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B3459811.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3459819.png)



![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)
![5-bromo-N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459871.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-5-bromo-2-furamide](/img/structure/B3459872.png)